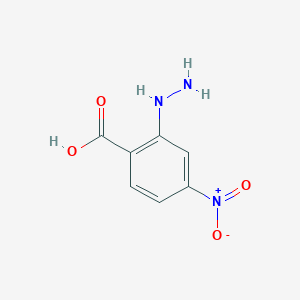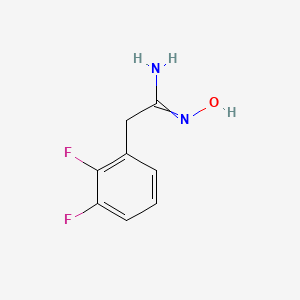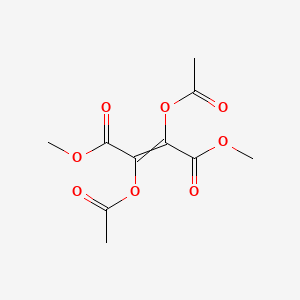
3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The detailed synthetic route and reaction conditions are as follows:
Synthetic Route: The amidation reaction involves the reaction of 3-bromobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: Industrial production methods would likely involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
3-bromo-N-(3-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: Sulfonamides, including this compound, have been studied for their antibacterial properties.
Medicine: The compound’s potential as an antibacterial agent makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with biological targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The molecular targets and pathways involved include the binding of the sulfonamide moiety to the active site of the enzyme, preventing the formation of dihydropteroate.
Vergleich Mit ähnlichen Verbindungen
3-bromo-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds:
Similar Compounds: Other similar compounds include 3-bromo-N-(3-chloropropyl)benzenesulfonamide and N-butylbenzenesulfonamide
Uniqueness: The presence of both bromine and fluorine atoms in this compound makes it unique compared to other sulfonamides. These halogen atoms can influence the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H9BrFNO2S |
|---|---|
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
3-bromo-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H |
InChI-Schlüssel |
ISQUTTJIFBBXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



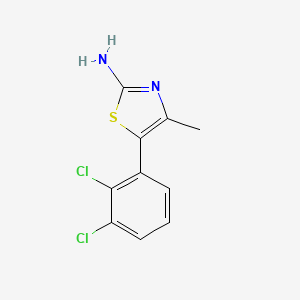
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)


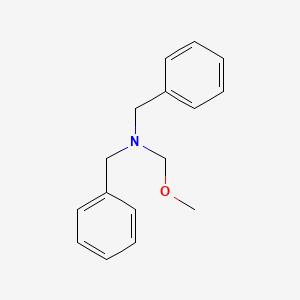

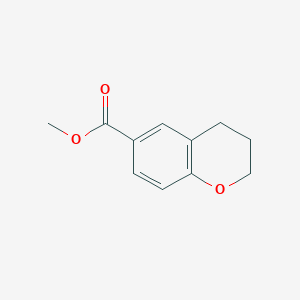
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
